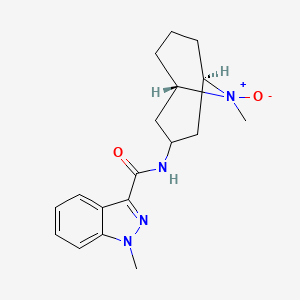
Granisetron N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Granisetron N-Oxide is a derivative of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Granisetron is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . This compound retains the core structure of granisetron but includes an additional oxygen atom, which may influence its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Granisetron N-Oxide can be synthesized through the oxidation of granisetron. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxygen atom into the granisetron molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Granisetron N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to granisetron using reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Granisetron.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Granisetron N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of granisetron.
Biology: Investigated for its interactions with serotonin receptors and potential effects on neurotransmission.
Medicine: Explored for its antiemetic properties and potential use in treating nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mecanismo De Acción
Granisetron N-Oxide exerts its effects by binding to the serotonin 5-HT3 receptor, similar to granisetron. This binding inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking the 5-HT3 receptor, this compound prevents the initiation of the vomiting reflex both centrally (in the brain) and peripherally (in the gastrointestinal tract) .
Comparación Con Compuestos Similares
Granisetron: The parent compound, used widely as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Tropisetron: A 5-HT3 receptor antagonist used for similar indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor affinity.
Uniqueness: Granisetron N-Oxide is unique due to its additional oxygen atom, which may alter its pharmacokinetics and pharmacodynamics compared to granisetron. This modification can potentially lead to differences in receptor binding affinity, metabolic stability, and overall efficacy .
Propiedades
Número CAS |
160177-68-4 |
|---|---|
Fórmula molecular |
C18H24N4O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-methyl-N-[(1S,5R)-9-methyl-9-oxido-9-azoniabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-21-16-9-4-3-8-15(16)17(20-21)18(23)19-12-10-13-6-5-7-14(11-12)22(13,2)24/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+,22? |
Clave InChI |
UMBTYYGXIVUPCY-NFFIMNGOSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)[N+]4(C)[O-] |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)[N+]4(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


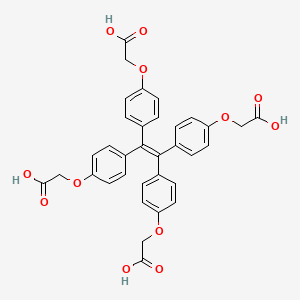
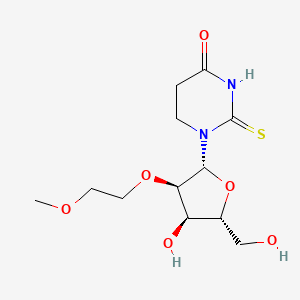


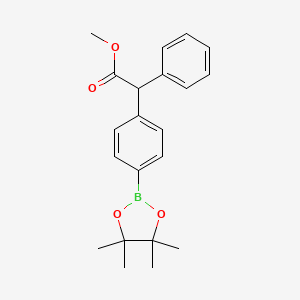
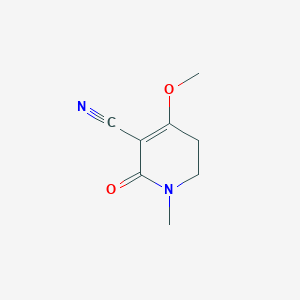

![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
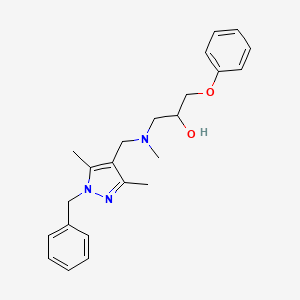

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
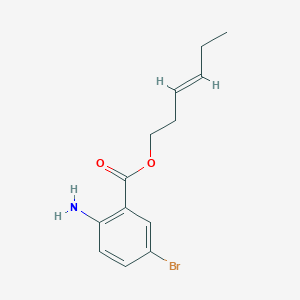
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
